Dextrose monohydrate, chemically denoted as CHO·HO, is a simple sugar and a form of glucose that is commonly derived from the enzymatic hydrolysis of corn starch. Its structure consists of one molecule of glucose combined with one molecule of water, which is indicated by the term "monohydrate." Dextrose monohydrate is widely utilized in various industries, including food, pharmaceuticals, and biotechnology, due to its properties as a readily available source of energy.
Dextrose monohydrate is primarily produced through the hydrolysis of starch, where enzymes break down the starch into simpler sugars. The resulting glucose is then crystallized with water to form dextrose monohydrate. This process typically involves several steps, including liquefaction, saccharification, and purification to achieve food-grade quality .
Dextrose monohydrate falls under the category of monosaccharides, specifically classified as an aldose sugar due to its aldehyde functional group. It is also categorized as a reducing sugar because it can participate in redox reactions. In terms of its physical form, it appears as a white crystalline powder that is highly soluble in water.
The synthesis of dextrose monohydrate involves several key steps:
The crystallization process can be influenced by factors such as temperature, concentration, and cooling rate. For instance, rapid cooling may lead to smaller crystal sizes, while slower cooling can produce larger crystals. The presence of impurities can also affect the crystallization kinetics and final product quality .
Dextrose monohydrate has a molecular formula of CHO, which includes one molecule of water per glucose molecule. The molecular weight is approximately 198.17 g/mol. The structure features a six-membered ring (pyranose form) with hydroxyl groups (-OH) attached to various carbon atoms.
Dextrose monohydrate participates in various chemical reactions typical for carbohydrates:
The reactivity of dextrose monohydrate can be altered by dehydration processes that convert it into anhydrous dextrose, which has distinct melting points and solubility characteristics compared to its hydrated form .
Dextrose monohydrate acts primarily as an energy source in biological systems. Upon ingestion, it rapidly enters the bloodstream, leading to increased blood glucose levels. This triggers insulin release from the pancreas, facilitating cellular uptake of glucose for energy production or storage as glycogen.
Relevant analyses indicate that dextrose monohydrate exhibits caking phenomena during storage, which can affect its usability in various applications .
Dextrose monohydrate has a wide range of scientific uses:
Dextrose monohydrate production begins with the enzymatic hydrolysis of starch, typically derived from corn, wheat, or maize grits. The process involves a pretreatment phase where a slurry of milled crude starch (28–35% solids) is heated to 50–65°C for 1–5 hours. This step swells starch granules without gelatinization, enhancing enzymatic accessibility while inhibiting microbial growth that could deactivate enzymes or generate lactic acid [2]. Following pretreatment, liquefaction employs bacterial alpha-amylase (e.g., Bacillus licheniformis origin) at 85–90°C to hydrolyze starch into dextrins, reducing viscosity. Enzyme dosage is split: 60% added pre-heating and 40% post-heating to prevent thermal deactivation [2].
Saccharification then converts dextrins to dextrose using glucoamylase (amyloglucosidase) at 60°C and pH 4.5 for 48–72 hours, yielding a hydrolysate with 95–99% dextrose equivalent (DE). Industrial refinements include:
Table 1: Enzymatic Hydrolysis Parameters for High-DE Syrup Production
Parameter | Conditions | Effect on Yield |
---|---|---|
Starch slurry concentration | 30–35% solids w/w | Optimizes enzyme accessibility |
Saccharification temperature | 60°C | Maximizes enzyme activity |
Enzyme dosage (glucoamylase) | 2.4 g/kg dry substance | Achieves 97–99% DE |
Hydrolysis time | 48–72 hours | Ensures complete conversion |
Crystallization separates dextrose from high-DE syrups (70–78% solids) and dictates polymorphic purity. The two-stage cooling crystallization method is predominant:
This approach achieves ~55% crystal yield—a 20% increase over single-stage methods—while suppressing needle-like crystals that hinder filtration [3]. Impurity management is critical: maltose and maltotriose at >4% concentration reduce growth kinetics by 30% by adsorbing onto crystal surfaces, necessitating syrup refinement via ion exchange or carbon treatment [8]. Polymorphic control relies on strict temperature regulation:
Table 2: Crystallization Parameters and Outcomes
Variable | Optimal Range | Impact on Product |
---|---|---|
Initial dextrose concentration | 65.5–67.5% | ↑2% concentration → ↑6% yield |
Cooling rate | 0.2–0.5°C/hour | Prevents secondary nucleation |
Seed crystal size | 125–150 μm | Ensures uniform crystal growth |
Impurity level | <4% (maltose, etc.) | Avoids growth inhibition |
Spray-drying converts crystallized dextrose monohydrate into amorphous powders with enhanced functionality. The process involves:
Solubility optimization is achieved by controlling particle morphology: fine glassy particles dissolve in 35 seconds versus 225 seconds for crystalline monohydrate. Key parameters include:
Dextrose monohydrate serves as a feedstock for alkyl glucosides—biodegradable surfactants synthesized via acid-catalyzed acetalization. The reaction combines dextrose with fatty alcohols (C8–C18) using hydrophobic acids (e.g., dinonylnaphthalene disulfonic acid) as catalysts. Benefits include:
Continuous processes employ fixed-bed reactors with immobilized sulfonic acid resins, enabling:
Continuous crystallization systems outperform batch methods in scalability and consistency:
Batch crystallization, however, remains viable for low-volume, high-purity applications. Key metrics include:
Table 3: Performance Comparison of Crystallization Methods
Metric | Batch Process | Continuous Process |
---|---|---|
Cycle time | 48–80 hours | 24 hours |
Crystal yield | 50–55% | 60% |
Crystal size distribution | Broad (100–300 μm) | Narrow (150–200 μm) |
Energy use per ton | High | 50–60% lower |
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